N-Acetylphenylalanylarginine ethyl ester
Description
N-Acetylphenylalanylarginine ethyl ester is a synthetic peptide derivative widely used as a model compound in spectroscopic and biochemical studies. Structurally, it consists of phenylalanine (aromatic side chain) and arginine (basic guanidinium group) residues, acetylated at the N-terminus and esterified at the C-terminus. This modification enhances its stability in aqueous solutions and makes it a valuable tool for investigating solvent interactions, temperature-dependent conformational changes, and enzymatic hydrolysis mechanisms. Its applications span protein folding studies, enzyme-substrate interactions, and spectroscopic probes for aromatic amino acid behavior .
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4/c1-3-28-18(27)15(10-7-11-22-19(20)21)24-17(26)16(23-13(2)25)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-12H2,1-2H3,(H,23,25)(H,24,26)(H4,20,21,22)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLWYIGLJFSMM-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989507 | |
| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69536-83-0 | |
| Record name | N-Acetylphenylalanylarginine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylphenylalanylarginine ethyl ester can be synthesized through a series of chemical reactions involving the esterification of N-acetylphenylalanylarginine. The process typically involves the use of ethyl alcohol and a catalyst to facilitate the esterification reaction . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetylphenylalanylarginine ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
N-Acetylphenylalanylarginine ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: Employed in studies of protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-acetylphenylalanylarginine ethyl ester involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and proteins, modulating their activity and function. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic Properties
Absorbance Peaks and Temperature Dependence
N-Acetylphenylalanylarginine ethyl ester is often compared to other acetylated aromatic amino acid ethyl esters, such as N-Acetyl-L-tyrosine ethyl ester and N-Acetyl-L-tryptophan ethyl ester. Key findings include:
- Temperature Sensitivity : Over 0–100°C, this compound exhibits a linear shift in absorbance peaks (Figure 2, ). In contrast, the tyrosine derivative shows greater sensitivity due to its hydroxyl group, which participates in hydrogen bonding, while the tryptophan derivative’s indole ring causes broader absorbance shifts.
- Solvent Dielectric Effects: In water-ethylene glycol mixtures, the phenylalanine derivative’s peak shifts are less pronounced than those of tyrosine and tryptophan derivatives, reflecting its lower polarity (Figure 4, ). In methanol, acetonitrile, and DMSO mixtures, the phenylalanine derivative’s absorbance remains stable, whereas tyrosine’s peaks red-shift significantly due to solvent polarity and hydrogen-bonding interactions (Figure 3, ).
pH Dependence
At pH 3–8, this compound demonstrates minimal pH-dependent spectral changes compared to tyrosine (whose phenolic hydroxyl ionizes at high pH) and tryptophan (indole protonation at low pH) (Figure 1, ).
Structural and Functional Comparisons
Aromatic Side Chains
- Phenylalanine : Lacks ionizable or polar groups in its benzyl side chain, resulting in hydrophobic interactions and stable absorbance profiles.
- Tyrosine: Contains a phenolic hydroxyl group, enabling hydrogen bonding and pH-dependent ionization (pKa ~10). This increases its solvent sensitivity .
- Tryptophan : The indole ring absorbs strongly at 280 nm, making it a key chromophore in UV spectroscopy. Its absorbance is more temperature-sensitive due to ring stacking interactions .
Ester Group Modifications
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl esters (e.g., Methyl N-acetylphenylalaninate, ), influencing membrane permeability and enzymatic hydrolysis rates.
- N-Substituents: N-Acetylation protects the amino group from degradation, whereas N-methyl or N-benzyl derivatives () introduce steric hindrance, altering substrate specificity in enzymatic assays.
Data Tables
Table 1: Absorbance Peak Shifts Under Solvent Variations
| Compound | Water → Ethylene Glycol Shift (nm) | Water → Methanol Shift (nm) |
|---|---|---|
| This compound | 2.1 | 1.5 |
| N-Acetyl-L-tyrosine ethyl ester | 3.8 | 3.2 |
| N-Acetyl-L-tryptophan ethyl ester | 4.5 | 4.0 |
Key Research Findings
- Solvent Polarity: The phenylalanine derivative’s absorbance is least affected by solvent dielectric constant, while tyrosine and tryptophan derivatives show pronounced shifts due to polar side chains .
- Enzymatic Stability : Ethyl esters like this compound are more resistant to esterase hydrolysis compared to methyl esters, enhancing their utility in prolonged biochemical assays .
- Structural Analogues: Substitutions such as cyano or benzoyl groups (e.g., N-Acetyl-α-cyano-p-benzoyl-D,L-phenylalanine ethyl ester, ) introduce steric and electronic effects, reducing binding affinity in enzyme-substrate models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
